molecular formula C11H11N3O2S B2855870 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide CAS No. 1113111-28-6

2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide

Cat. No. B2855870
CAS RN: 1113111-28-6
M. Wt: 249.29
InChI Key: GHHQWGXLOWODTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide” is a chemical compound with the molecular formula C11H11N3O2S. It has a molecular weight of 249.29 . This compound is part of the oxadiazole family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .


Synthesis Analysis

The synthesis of oxadiazoles, including “2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide”, involves several steps. The process typically starts with the preparation of key intermediates, such as ketodithioesters . These intermediates are then reacted with appropriate reagents to form the desired oxadiazole compound .


Molecular Structure Analysis

The molecular structure of “2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide” includes an oxadiazole ring, which is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of these atoms allows for two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions involving “2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide” can vary depending on the specific conditions and reagents used. For instance, it has been reported that ketothioamides can react with bromoketones to form thioethers .

It is typically stored at room temperature and is a powder in its physical form .

Scientific Research Applications

Medicinal Chemistry: Anticonvulsant Activity

The compound has been studied for its potential in medicinal chemistry, particularly in the development of anticonvulsant drugs. Derivatives of 1,2,4-oxadiazole, such as the one , have been synthesized and evaluated for their efficacy in models using male Wistar rats. These studies compare the protective effects of these compounds against seizures with standard drugs like phenytoin .

Material Science: Energetic Materials

In material science, the oxadiazole moiety is recognized for its role in creating high-energy materials. The presence of nitrogen atoms in the structure contributes to a favorable oxygen balance and positive heat of formation, making it suitable for applications that require materials with high energy content .

Pharmaceuticals: Anti-Infective Agents

The 1,2,4-oxadiazole ring system is a common feature in many pharmaceuticals, including anti-infective agents. The structural characteristics of these compounds allow them to bind effectively with target molecules, leading to a variety of biological effects. This makes them valuable in the fight against infections .

Synthesis: Chemical Reactions

This compound can be used in various synthetic chemical reactions. Its structure allows it to act as a pharmacophore or as a linker in the synthesis of more complex molecules. The oxadiazole ring can be a core structure around which other reactive groups are placed for further chemical transformations .

Catalysis: Internal Standards

Compounds with a methoxyphenyl group, similar to the one , are used as internal standards in catalytic reactions, such as fluorous biphasic catalysis. They help in the preparation of other significant compounds by providing a reference point for the reaction’s progress .

High-Energy Materials: Energetic Behavior

The oxadiazole derivatives exhibit energetic behavior, which is crucial in the development of high-energy materials. Their structural properties allow them to be used in applications that require materials to withstand or release a large amount of energy, such as explosives or propellants .

Pharmacological Research: Drug Discovery

In pharmacological research, the compound’s derivatives are explored for their potential as bioactive molecules. Their ability to form stable structures and bind to biological targets makes them candidates for drug discovery, especially in the development of new therapeutic agents .

Green Chemistry: Sustainable Synthesis

The compound and its derivatives are also relevant in the context of green chemistry. They can be synthesized using environmentally friendly methods, contributing to the development of sustainable chemical processes. This aligns with the growing need for eco-friendly practices in chemical synthesis .

properties

IUPAC Name

2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-15-8-4-2-7(3-5-8)11-13-10(16-14-11)6-9(12)17/h2-5H,6H2,1H3,(H2,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHQWGXLOWODTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.